2,7-Diazido-9H-xanthen-9-one
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Overview
Description
2,7-Diazido-9H-xanthen-9-one: is a synthetic compound belonging to the xanthone family Xanthones are oxygenated heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazido-9H-xanthen-9-one typically involves the introduction of azido groups to the xanthone core. One common method is the nucleophilic substitution reaction where azide ions replace suitable leaving groups on the xanthone precursor. This reaction often requires the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be explosive under certain conditions.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diazido-9H-xanthen-9-one can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Cycloaddition: The azido groups can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: 2,7-Diamino-9H-xanthen-9-one.
Substitution: Various substituted xanthones depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of various xanthone derivatives through substitution and cycloaddition reactions.
Biology: The azido groups can be used for bioorthogonal labeling, allowing the compound to be tagged with fluorescent markers for imaging studies.
Medicine: Xanthone derivatives have shown potential in anti-inflammatory and anticancer activities
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers with azido functionalities for click chemistry applications.
Mechanism of Action
The mechanism of action of 2,7-Diazido-9H-xanthen-9-one largely depends on the chemical reactions it undergoes. For instance, in biological applications, the azido groups can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for tagging biomolecules without affecting their function .
Comparison with Similar Compounds
2,7-Diamino-9H-xanthen-9-one: This compound is similar in structure but has amino groups instead of azido groups. It can be synthesized by reducing 2,7-Diazido-9H-xanthen-9-one.
9H-xanthen-9-one: The parent compound of the xanthone family, lacking any azido or amino substitutions.
2,7-Dihydroxy-9H-xanthen-9-one: Another derivative with hydroxyl groups, known for its antioxidant properties.
Uniqueness: this compound is unique due to the presence of azido groups, which provide versatile reactivity for further chemical modifications.
Properties
CAS No. |
220800-82-8 |
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Molecular Formula |
C13H6N6O2 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2,7-diazidoxanthen-9-one |
InChI |
InChI=1S/C13H6N6O2/c14-18-16-7-1-3-11-9(5-7)13(20)10-6-8(17-19-15)2-4-12(10)21-11/h1-6H |
InChI Key |
KJKOPIWPQFIPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=[N+]=[N-])C(=O)C3=C(O2)C=CC(=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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